

Spectroscopic Analysis of 2'-Hydroxy-5'-nitroacetophenone: A Technical Guide

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Compound of Interest

Compound Name: 2'-Hydroxy-5'-nitroacetophenone

Cat. No.: B116480

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This guide provides a comprehensive overview of the spectroscopic data for **2'-Hydroxy-5'-nitroacetophenone**, targeting researchers, scientists, and professionals in drug development. It includes a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for **2'-Hydroxy-5'-nitroacetophenone**. The mass spectrometry data is based on experimental findings, while the NMR and IR data are predicted based on the chemical structure and data from analogous compounds due to the limited availability of complete experimental spectra in public databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR data are for a sample dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ^1H NMR Spectroscopic Data for **2'-Hydroxy-5'-nitroacetophenone**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~12.0	Singlet	1H	Ar-OH
~8.6	Doublet	1H	Ar-H (H-6')
~8.2	Doublet of Doublets	1H	Ar-H (H-4')
~7.1	Doublet	1H	Ar-H (H-3')
2.6	Singlet	3H	-COCH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **2'-Hydroxy-5'-nitroacetophenone**

Chemical Shift (δ) (ppm)	Carbon Assignment
~203	C=O
~162	C-OH (C-2')
~141	C-NO ₂ (C-5')
~130	Aromatic CH (C-4')
~125	Aromatic CH (C-6')
~120	Aromatic C-C=O (C-1')
~119	Aromatic CH (C-3')
~26	-COCH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Major IR Absorption Bands for **2'-Hydroxy-5'-nitroacetophenone**

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
3500-3200	Broad	O-H stretch	Phenolic Hydroxyl
3100-3000	Medium	C-H stretch	Aromatic
~1650	Strong	C=O stretch	Ketone (conjugated)
1600-1450	Medium-Strong	C=C stretch	Aromatic Ring
~1520	Strong	N-O asymmetric stretch	Nitro group
~1340	Strong	N-O symmetric stretch	Nitro group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The data presented is from Gas Chromatography-Mass Spectrometry (GC-MS). [\[1\]](#)

Table 4: Mass Spectrometry Data for **2'-Hydroxy-5'-nitroacetophenone**

Mass-to-Charge Ratio (m/z)	Relative Intensity	Assignment
181	High	[M] ⁺ (Molecular Ion)
166	High	[M-CH ₃] ⁺
120	Medium	[M-NO ₂ -CH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the molecular structure.

Methodology:

- **Sample Preparation:** Accurately weigh 5-20 mg of **2'-Hydroxy-5'-nitroacetophenone** for ^1H NMR (20-50 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3). A small amount of tetramethylsilane (TMS) is added as an internal reference standard ($\delta = 0.00$ ppm).
- **Filtration:** The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- **Spectrometer Setup:** The NMR tube is placed in the spectrometer's probe. The spectrometer is locked onto the deuterium signal of the solvent to stabilize the magnetic field.
- **Shimming:** The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.
- **Data Acquisition:** The appropriate pulse sequence and acquisition parameters (e.g., number of scans, spectral width, relaxation delay) are set for the desired nucleus (^1H or ^{13}C). Data collection is then initiated. For ^{13}C NMR, proton decoupling is typically used to simplify the spectrum.
- **Data Processing:** The resulting Free Induction Decay (FID) signal is Fourier-transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied to the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (KBr Pellet Method):** A small amount of solid **2'-Hydroxy-5'-nitroacetophenone** is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Instrument:** A high-resolution FTIR spectrometer is used for the analysis.

- **Data Acquisition:** A background spectrum of the empty sample compartment is recorded to subtract the spectral contributions of atmospheric water and carbon dioxide. The KBr pellet containing the sample is placed in the sample holder. The infrared spectrum is recorded in the mid-infrared range (typically 4000-400 cm^{-1}). Multiple scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is Fourier-transformed to obtain the infrared spectrum, which is then plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

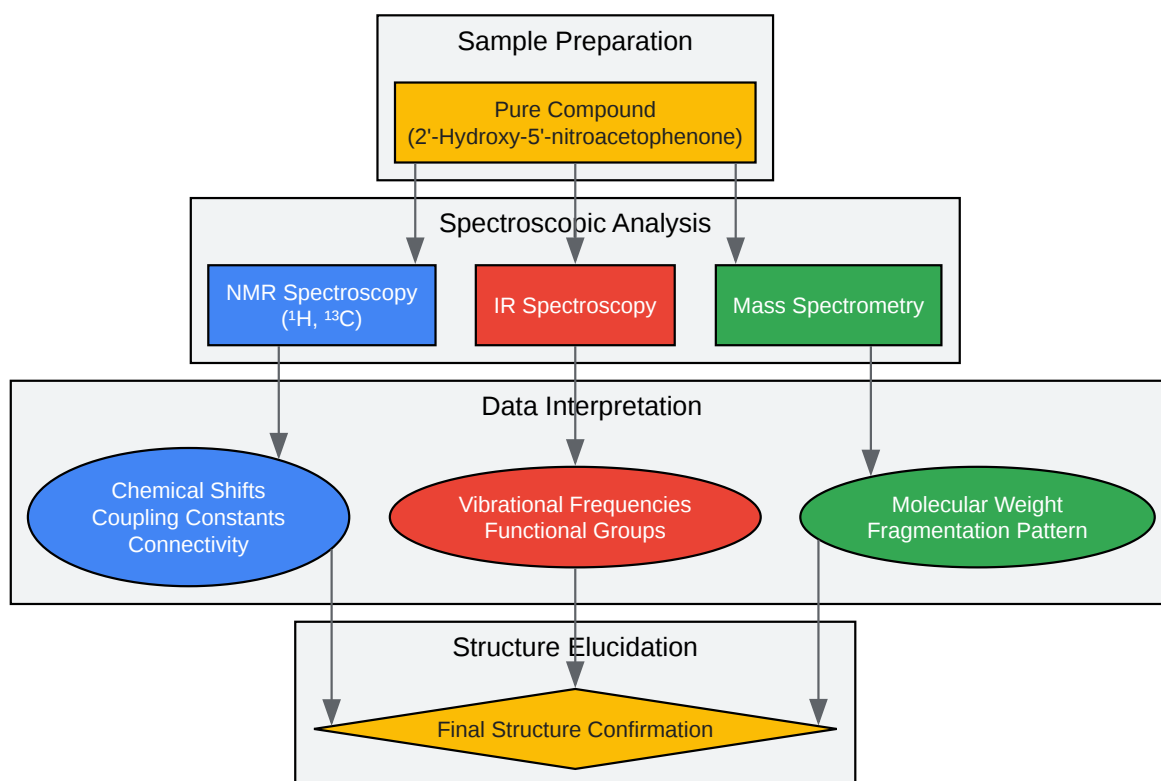
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a Gas Chromatograph (GC) for separation from any impurities. The sample is vaporized in the GC and then enters the ion source of the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion ($[M]^+$). This high energy can also cause the molecular ion to fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2'-Hydroxy-5'-nitroacetophenone**.



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References

- 1. spectrabase.com [spectrabase.com]
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